molecular formula C9H8N4OS B1608975 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide CAS No. 58756-27-7

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No.: B1608975
CAS No.: 58756-27-7
M. Wt: 220.25 g/mol
InChI Key: XDVVXTHOGVAERA-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiadiazole ring, which is known for its diverse biological activities. The presence of the phenyl group and carbohydrazide moiety further enhances its potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide typically involves the cyclization of hydrazones with thionyl chloride (Hurd-Mori synthesis) or the cycloaddition of diazoalkanes with a C=S bond (Pechmann synthesis) . Another method includes the hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
  • 4-Trifluoromethyl-1,2,3-thiadiazole-5-carbohydrazide
  • 5-Phenyl-1,3,4-thiadiazole derivatives

Comparison: 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide stands out due to its unique combination of the phenyl group and carbohydrazide moiety, which enhances its biological activity compared to other thiadiazole derivatives . Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-phenylthiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-11-9(14)8-7(12-13-15-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVVXTHOGVAERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380276
Record name 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58756-27-7
Record name 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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